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molecular formula C10H10OS B8532722 2-Ethyl 6-hydroxybenzo[b]thiophene

2-Ethyl 6-hydroxybenzo[b]thiophene

Cat. No. B8532722
M. Wt: 178.25 g/mol
InChI Key: LFRFVBLYYIOVFP-UHFFFAOYSA-N
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Patent
US06869962B2

Procedure details

This material was prepared by treatment of 2-ethyl-6-hydroxybenzo[b]thiophene 134b (1.60 g, 9 mmole) with acetyl chloride (1 ml, 1.10 g, 14 mmole) and Et3N (2 ml, 1.45 g, 14 mmole) in a manner as previously described for example 8b to give a white solid (2.93 g, 93%). 1H NMR (DMSO-d6) δ7.72 (1H, d, J=8.5 Hz), 7.68 (1H, d, J=2.2 Hz), 7.15 (1H, s), 7.08 (1H, dd, J=2.2, 8.5 Hz), 2.89 (2H, q, J=7.5 Hz), 2.28 (3H, s), 1.29 (3H, t, J=7.5 Hz).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].[C:13](Cl)(=[O:15])[CH3:14].CCN(CC)CC>>[C:13]([O:12][C:9]1[CH:10]=[CH:11][C:5]2[CH:4]=[C:3]([CH2:1][CH3:2])[S:7][C:6]=2[CH:8]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)C1=CC2=C(S1)C=C(C=C2)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=CC2=C(SC(=C2)CC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 147.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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